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N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide

Factor Xa inhibition Structure-activity relationship Coagulation cascade

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide (CAS 941979-58-4) is a synthetic, low-molecular-weight (382.5 g/mol) organic compound bearing a 2-oxopiperidine moiety and two 4-methoxyphenyl groups connected via a propanamide linker. It belongs to the arylpiperidinone amide class and is structurally classified as a congener of the direct Factor Xa (FXa) inhibitor apixaban, sharing the same 4-methoxyphenyl and oxopiperidine pharmacophoric features but differing in the central linker and terminal ring system.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 941979-58-4
Cat. No. B2745241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide
CAS941979-58-4
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
InChIInChI=1S/C22H26N2O4/c1-27-18-10-6-16(7-11-18)8-13-21(25)23-17-9-12-20(28-2)19(15-17)24-14-4-3-5-22(24)26/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25)
InChIKeyYTWCPWTVRHLITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide (CAS 941979-58-4): Structural Identity, Apixaban Congener Class, and Baseline Chemical Properties


N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide (CAS 941979-58-4) is a synthetic, low-molecular-weight (382.5 g/mol) organic compound bearing a 2-oxopiperidine moiety and two 4-methoxyphenyl groups connected via a propanamide linker . It belongs to the arylpiperidinone amide class and is structurally classified as a congener of the direct Factor Xa (FXa) inhibitor apixaban, sharing the same 4-methoxyphenyl and oxopiperidine pharmacophoric features but differing in the central linker and terminal ring system . The compound is catalogued as a research chemical and is not an FDA-approved drug substance; its primary relevance lies in structure–activity relationship (SAR) studies, impurity profiling, and analytical reference standard applications within coagulation research .

Why N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide Cannot Be Interchanged with Other FXa-Directed Arylpiperidinones


Congeneric arylpiperidinone amides, including apixaban and its metabolites, exhibit pronounced differences in FXa inhibitory potency and pharmacokinetic behavior arising from subtle structural variations in the central linker and terminal substituents . For instance, O-demethyl apixaban sulfate (M1) retains measurable FXa inhibition (Ki ≈ 58 μM), whereas the non-sulfated O-demethyl analog (M2) is essentially inactive against human FXa . The target compound’s unique combination of a propanamide linker (replacing the pyrazole-carboxamide of apixaban) and retention of the 2-oxopiperidine motif may produce a distinct steric and electronic profile at the FXa active site that cannot be predicted from in-class analogs. Substituting the target compound with a superficially similar arylpiperidinone without experimentally verifying its FXa binding mode, selectivity, and metabolic stability would risk invalidating SAR conclusions and analytical method specificity .

Quantitative Differentiation Evidence for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide vs. Apixaban and Its Metabolites


Linker Architecture Differentiates Propanamide Congener from Pyrazole-Carboxamide Apixaban

The target compound replaces the central 1H-pyrazolo[3,4-c]pyridine-3-carboxamide linker of apixaban (CAS 503614-91-3) with a flexible propanamide chain while retaining the 4-methoxyphenyl and 2-oxopiperidine terminal moieties. In apixaban, the rigid pyrazole-carboxamide positions the 4-methoxyphenyl group for optimal hydrogen-bonding interactions within the FXa S1 pocket, contributing to a sub-nanomolar Ki (0.08 nM for human FXa) . The propanamide linker introduces additional rotatable bonds and alters hydrogen-bonding geometry, which is expected to produce a distinct affinity profile. No head-to-head FXa inhibition data for the target compound are publicly available; therefore, this evidence is classified as class-level inference based on established SAR principles for FXa inhibitors .

Factor Xa inhibition Structure-activity relationship Coagulation cascade

Substitution at the Central Phenyl Ring Creates a Regioisomeric Distinction

The target compound bears a 4-methoxy-3-(2-oxopiperidin-1-yl) substitution pattern on the anilide phenyl ring. The regioisomer 3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS not assigned) carries the oxopiperidine at the meta position exclusively. Regioisomers of this class exhibit divergent retention times under reversed-phase HPLC conditions and can display differential FXa binding due to altered orientation of the oxopiperidine carbonyl relative to the active-site Ser195 . While published resolution factors and relative retention times (RRTs) for the target compound are unavailable, regulatory guidance on apixaban-related substances classifies individual regioisomers as distinct impurities requiring dedicated analytical reference standards for method validation .

Regioisomer differentiation Chromatographic selectivity Impurity profiling

Oxopiperidine Carbonyl as a Determinant of FXa Active-Site Hydrogen Bonding

The 2-oxopiperidine carbonyl oxygen acts as a key hydrogen-bond acceptor that engages Gly216 in the FXa active site in the apixaban crystal structure . In the target compound, the 2-oxopiperidine ring is maintained but its spatial relationship to the anilide nitrogen differs because the propanamide linker alters the dihedral angle relative to the pyrazole system of apixaban. This geometric perturbation is likely to modulate the strength of the Gly216 hydrogen bond, potentially reducing FXa affinity compared to apixaban (Ki = 0.08 nM) . In the related O-demethyl apixaban metabolite (M2), loss of the sulfated 4-methoxyphenyl group abolishes FXa activity entirely, underscoring the sensitivity of this hydrogen-bonding network to structural modifications . Without experimental co-crystal structures or measured Ki values, this differential mechanism remains a class-level inference.

Enzyme inhibition Hydrogen-bonding network FXa active site

Application Scenarios for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide in Coagulation Research and Analytical Quality Control


FXa Pharmacophore Elucidation via Propanamide Linker SAR

Research groups investigating the contribution of the central linker to FXa binding affinity and selectivity require the target compound as a tool compound. Its propanamide linker offers a structurally distinct alternative to the pyrazole-carboxamide of apixaban, enabling head-to-head comparisons in enzyme inhibition assays, surface plasmon resonance (SPR) binding studies, and molecular docking simulations. These studies can reveal whether the flexible linker permits or disrupts critical hydrogen-bonding interactions with Gly216, directly informing the design of next-generation anticoagulants .

Analytical Reference Standard for Apixaban-Related Substance Identification

Quality control laboratories developing stability-indicating HPLC/UPLC methods for apixaban drug substance and finished product require authenticated reference standards of process-related and degradation impurities. The target compound serves as a potential retention time marker and system suitability standard for identifying apixaban congeners bearing the 2-oxopiperidine motif. Its inclusion in forced-degradation studies and mass balance assessments supports compliance with ICH Q3A/Q3B impurity guidelines .

Metabolic Pathway Profiling via Comparative In Vitro Metabolism

In vitro metabolism studies using human hepatocytes or liver microsomes can employ the target compound as a substrate probe to compare the metabolic fate of propanamide-linked FXa inhibitors versus pyrazole-linked analogs. Quantitative metabolite profiling—tracking O-demethylation, sulfate conjugation, and glucuronidation—can reveal whether the propanamide linker alters CYP450 isoform selectivity or clearance pathways relative to apixaban, thereby building a metabolism-informed SAR dataset .

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